Fmoc-Gly-D-Ala-D-Ala-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

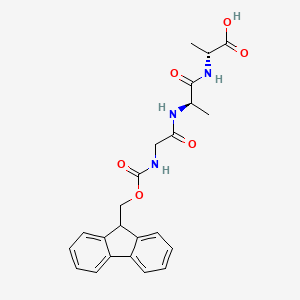

The compound Fmoc-Gly-D-Ala-D-Ala-OH is a peptide derivative used extensively in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used to protect the amine group of amino acids during peptide synthesis. The compound consists of glycine (Gly), D-alanine (D-Ala), and another D-alanine (D-Ala) linked together, with the Fmoc group protecting the N-terminus.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-D-Ala-D-Ala-OH typically involves the following steps:

Sequential Coupling: The process is repeated to add another D-alanine to the growing peptide chain.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Deprotection: The Fmoc group is removed using a base like piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Coupling Reactions: The compound undergoes peptide bond formation with other amino acids using coupling reagents like HBTU and DIPEA.

Common Reagents and Conditions:

Fmoc Protection: Fmoc-Cl, sodium bicarbonate, DMF.

Coupling: HBTU, DIPEA, DMF.

Deprotection: Piperidine in DMF.

Major Products:

Deprotected Peptide: Removal of the Fmoc group yields the free amine form of the peptide.

Extended Peptide Chains: Sequential coupling reactions extend the peptide chain with additional amino acids.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-D-Ala-D-Ala-OH serves as a crucial building block in the synthesis of peptides. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during the synthesis process. In a study involving the synthesis of nocardiotide A derivatives, Fmoc-D-Ala-OH was used in conjunction with other amino acids to construct complex peptide structures through SPPS techniques .

Case Study: Anticancer Evaluation

The synthesis of [D-Ala]-nocardiotide A demonstrated that Fmoc-D-Ala-OH could be effectively utilized to create bioactive peptides with potential anticancer properties. The study revealed that these derivatives exhibited significant activity against cancer cell lines, highlighting the importance of this compound in medicinal chemistry .

Material Science

Self-Assembly and Hydrogel Formation

this compound is integral to self-assembly processes in material science. Research has shown that Fmoc-modified amino acids can form hydrogels with tailored properties, which are useful for various applications, including drug delivery systems and tissue engineering . The ability to control self-assembly through charge and sequence effects enhances the functionality of materials developed from these compounds.

Case Study: Interface Passivation in Solar Cells

In a recent study, Fmoc-Ala-OH was utilized for interface passivation in perovskite solar cells, demonstrating improved efficiency and stability. This application underscores the potential of Fmoc-protected amino acids like this compound in enhancing the performance of electronic devices .

Environmental Applications

Detection Systems Development

this compound has been employed in developing sensitive detection systems for environmental monitoring. Its role in creating conjugated polymers has facilitated ultra-trace detection of harmful substances like dichromate ions in agricultural products . This application is critical for ensuring food safety and environmental protection.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that peptides incorporating D-Alanine residues exhibit enhanced antimicrobial properties. For instance, modifications using Fmoc-D-Ala-OH have been linked to increased efficacy against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the compound's potential in developing new antibiotics.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Fmoc-Gly-D-Ala-D-Ala-OH involves its role as a protected peptide building block. The Fmoc group protects the amine group during peptide synthesis, preventing unwanted side reactions. The protected peptide can then be sequentially coupled with other amino acids to form longer peptide chains. The Fmoc group is removed using a base like piperidine, allowing the free amine to participate in further reactions .

Comparison with Similar Compounds

Fmoc-D-Ala-OH: A similar compound with a single D-alanine.

Fmoc-Gly-OH: A similar compound with only glycine.

Fmoc-D-Glu (OtBu)-OH: A similar compound with D-glutamic acid.

Uniqueness: Fmoc-Gly-D-Ala-D-Ala-OH is unique due to its specific sequence of glycine and two D-alanine residues, making it particularly useful in the synthesis of peptides that require this specific sequence .

Biological Activity

Fmoc-Gly-D-Ala-D-Ala-OH is a peptide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound consists of a glycine (Gly) residue followed by two D-alanine (D-Ala) residues, which are known for their role in enhancing peptide stability and bioactivity. This article explores the synthesis, biological activity, structure-activity relationships, and potential applications of this compound.

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), utilizing Fmoc (Nα-fluorenylmethoxycarbonyl) protection for amino acids. The process includes:

- Preparation of the Resin : A suitable resin is chosen to anchor the first amino acid.

- Fmoc Deprotection : The Fmoc group is removed using a base (commonly piperidine).

- Coupling : Each subsequent amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

- Final Cleavage : The completed peptide is cleaved from the resin and deprotected to yield this compound.

Antimicrobial Activity

Research has shown that peptides containing D-amino acids can exhibit enhanced resistance to enzymatic degradation, making them suitable candidates for antimicrobial applications. For instance, studies indicate that modifications in the amino acid sequence can significantly impact the antimicrobial efficacy against various bacterial strains.

- Case Study : A study demonstrated that analogues of this compound showed varying degrees of activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1.6 μM to 3.1 μM depending on structural modifications .

| Compound | MIC (μM) | Activity |

|---|---|---|

| This compound | 3.1 | Moderate |

| Fmoc-l-Ala | 1.6 | High |

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly its effects on cancer cell lines such as HeLa cells.

- Case Study : In a comparative study, it was noted that substitutions in the peptide sequence could enhance or diminish cytotoxicity against cancer cells. The incorporation of D-amino acids was found to maintain or improve activity compared to their L-counterparts .

| Peptide Variant | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | >50 | HeLa |

| Nocardiotide A | 15.3 | HeLa |

Structure-Activity Relationship

The structure-activity relationship (SAR) studies highlight how subtle changes in the peptide structure can lead to significant differences in biological activity.

- Key Findings :

Properties

Molecular Formula |

C23H25N3O6 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C23H25N3O6/c1-13(21(28)26-14(2)22(29)30)25-20(27)11-24-23(31)32-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,19H,11-12H2,1-2H3,(H,24,31)(H,25,27)(H,26,28)(H,29,30)/t13-,14-/m1/s1 |

InChI Key |

GBYJIRGCZVLCJK-ZIAGYGMSSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.